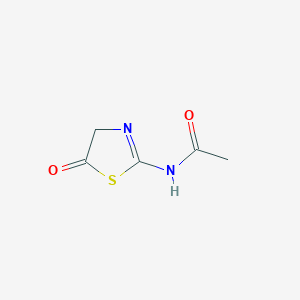
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocycle containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Méthodes De Préparation
The synthesis of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale reactions under controlled conditions to ensure purity and consistency of the final product .
Analyse Des Réactions Chimiques
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological effects .
Comparaison Avec Des Composés Similaires
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can be compared with other similar compounds, such as:
3,3-Dimethylpiperidine-4-carboxylic acid: This compound lacks the morpholine moiety and may have different pharmacological properties.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar structure but includes additional functional groups that may alter its biological activity.
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
4-(3,3-dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2)4-3-5-15(9-13)12(18)14-6-7-19-10(8-14)11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
Clé InChI |
HZBMCDJHQDVIJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN(C1)C(=O)N2CCOC(C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






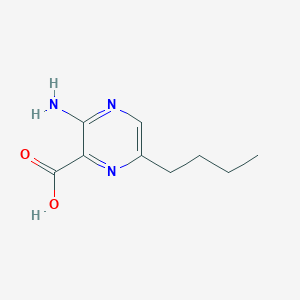
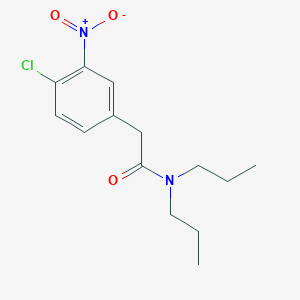
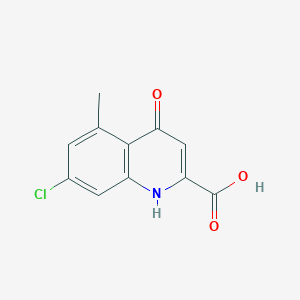

![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)
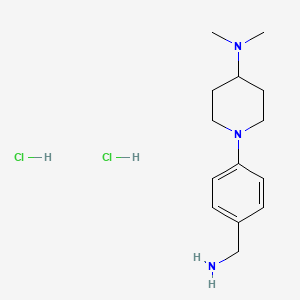
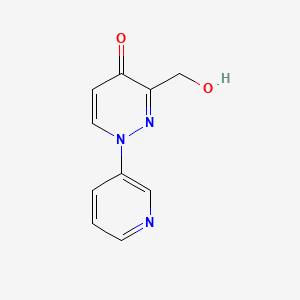

![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)
